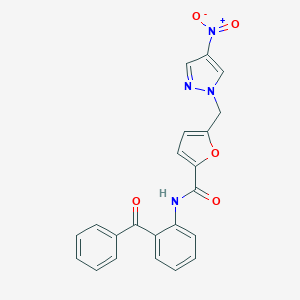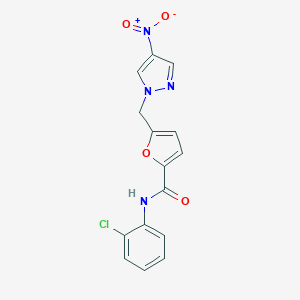![molecular formula C12H11NO3S2 B213866 Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate, also known as MTTC, is a chemical compound that has gained significant attention in scientific research. It is a thiophene-based molecule that has shown potential in various applications, including medicinal chemistry, material science, and organic synthesis.
作用機序
The exact mechanism of action of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate exhibits potent anti-inflammatory and anti-cancer activities. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is its ease of synthesis, which makes it readily available for laboratory experiments. However, its low solubility in aqueous solutions can pose a challenge for certain applications.
将来の方向性
There are several future directions for the study of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate. One potential area of research is the development of new analogs with improved properties and activities. Another direction is the investigation of its potential as a drug candidate for the treatment of other diseases, such as neurodegenerative disorders. Additionally, the use of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate in material science and organic synthesis may lead to the development of new materials with unique properties and applications.
In conclusion, Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is a promising chemical compound that has shown potential in various scientific research applications. Its ease of synthesis, potent activities, and potential for future development make it an interesting subject for further study.
合成法
The synthesis of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate involves a multi-step process that starts with the reaction of 3-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine and a thiophene-2-carbonyl chloride to obtain the final product, Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate.
科学的研究の応用
Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate has been extensively studied in medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. It has also been used in material science as a building block for the synthesis of novel organic materials with interesting properties.
特性
製品名 |
Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate |
|---|---|
分子式 |
C12H11NO3S2 |
分子量 |
281.4 g/mol |
IUPAC名 |
methyl 3-[(3-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11NO3S2/c1-7-3-5-17-9(7)11(14)13-8-4-6-18-10(8)12(15)16-2/h3-6H,1-2H3,(H,13,14) |
InChIキー |
QEOMXUIPFXSQLF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
正規SMILES |
CC1=C(SC=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)
![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)

![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)